molecular formula C24H29N3OS B2703093 N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-52-8

N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2703093
CAS No.: 893788-52-8
M. Wt: 407.58
InChI Key: IUDANZJJUOPSPW-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic compound characterized by a cycloheptane ring fused to a quinazoline core, with a sulfanyl acetamide side chain substituted at the 4'-position. The phenyl group at the acetamide nitrogen is modified with an ethyl substituent at the ortho position.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-2-18-11-5-7-13-20(18)25-22(28)17-29-23-19-12-6-8-14-21(19)26-24(27-23)15-9-3-4-10-16-24/h5-8,11-14,26H,2-4,9-10,15-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDANZJJUOPSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate. This reaction forms an intermediate thiourea, which is then cyclized using potassium hydroxide (KOH) to produce the spiro compound . Further alkylation in the presence of alkali yields the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antitumor and antibacterial agent. Studies have demonstrated its activity against various cancer cell lines and bacterial strains.

    Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide exerts its effects involves interaction with specific molecular targets. For instance, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

N-[2-(Trifluoromethyl)phenyl] Analogue ()
  • Structure : 2-(spiro[cycloheptane-1,2′(1′H)-quinazolin]-4′-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide.
  • Key Differences : The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic (logP > 5.0 estimated), compared to the ethyl (-CH₂CH₃) group in the target compound.
  • Implications : The -CF₃ group may enhance metabolic stability and membrane permeability but could reduce solubility. This substitution is common in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .
N-(2,4-Dimethoxyphenyl) Analogue ()
  • Structure : Features two methoxy (-OCH₃) groups on the phenyl ring.
  • However, this may reduce blood-brain barrier penetration compared to the ethyl-substituted target compound .
N-(3-Methoxyphenyl) Analogue ()
  • Properties : Molecular weight = 409.55, logP = 5.0024, hydrogen bond acceptors = 5.
  • Comparison : The meta-methoxy group introduces moderate polarity (PSA = 51.066 Ų) but retains high lipophilicity. The target compound’s ethyl group likely results in a lower PSA (~42–45 Ų) and similar logP (~4.7–5.0), balancing solubility and permeability .
N-(2-Methylphenyl) Analogue (E971-0270, )
  • Properties : logP = 4.731, molecular weight = 393.55.
  • However, ethyl’s larger size may enhance hydrophobic interactions in certain enzyme pockets .

Spiro Ring Modifications

Cyclopentane-Spiroquinazoline Analogue (E971-0275, )
  • Structure : N-(4-ethylphenyl)-2-[(1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide.
  • Key Differences : The cyclopentane ring (5-membered) vs. cycloheptane (7-membered) alters conformational flexibility and steric bulk.
  • Implications : Cycloheptane’s larger ring may improve binding to targets requiring extended hydrophobic interfaces, while cyclopentane could favor tighter, rigid interactions .

Physicochemical and Pharmacokinetic Properties

Compound logP PSA (Ų) Molecular Weight Key Substituent
Target Compound (Estimated) ~4.8 ~43 ~393–409 2-Ethylphenyl
N-(3-Methoxyphenyl) 5.00 51.07 409.55 3-Methoxyphenyl
E971-0270 4.73 42.82 393.55 2-Methylphenyl
E971-0275 ~4.5* ~40* 379.52 Cyclopentane-spiro, 4-Ethylphenyl

*Estimated based on structural similarity.

  • logP Trends : Ethyl and trifluoromethyl substituents increase lipophilicity, while methoxy groups reduce it slightly.
  • Polar Surface Area (PSA) : Lower PSA in ethyl/methyl derivatives suggests better membrane permeability compared to methoxy analogues.

Biological Activity

N-(2-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known to influence its biological properties. The presence of the sulfanyl group and the acetamide moiety contributes to its potential as a pharmacological agent. The molecular formula can be represented as C16H20N2SC_{16}H_{20}N_2S, with a molecular weight of approximately 284.41 g/mol.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis induction
A549 (Lung Cancer)12.7Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar sulfanyl-containing compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiroquinazoline derivatives and evaluated their anticancer activity. Among these, this compound demonstrated notable efficacy against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of related compounds. The study found that derivatives similar to this compound exhibited potent activity against multidrug-resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

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